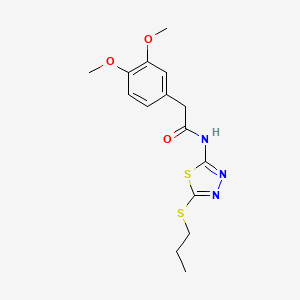
Benzamide, N-adamantan-2-yl-4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-adamantan-2-yl-4-amino- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a variety of methods and has been extensively studied for its mechanism of action and physiological effects. In
Scientific Research Applications
Benzamide, N-adamantan-2-yl-4-amino- has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, Benzamide, N-adamantan-2-yl-4-amino- has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of Benzamide, N-adamantan-2-yl-4-amino- is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, Benzamide, N-adamantan-2-yl-4-amino- may be able to alter gene expression patterns and ultimately lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Benzamide, N-adamantan-2-yl-4-amino- has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Benzamide, N-adamantan-2-yl-4-amino- has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Advantages And Limitations For Lab Experiments
Benzamide, N-adamantan-2-yl-4-amino- has several advantages for lab experiments. This compound is readily available and can be synthesized using a variety of methods. Additionally, Benzamide, N-adamantan-2-yl-4-amino- has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using Benzamide, N-adamantan-2-yl-4-amino- in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for the study of Benzamide, N-adamantan-2-yl-4-amino-. One area of research is the development of new methods for synthesizing this compound. Additionally, further studies are needed to fully understand the mechanism of action of Benzamide, N-adamantan-2-yl-4-amino- and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, the development of new derivatives of Benzamide, N-adamantan-2-yl-4-amino- may lead to the discovery of more potent and selective inhibitors of HDACs.
Conclusion:
In conclusion, Benzamide, N-adamantan-2-yl-4-amino- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied for its mechanism of action and physiological effects and has shown promise as a potential treatment for cancer and neurodegenerative diseases. While there are still many unanswered questions about Benzamide, N-adamantan-2-yl-4-amino-, the future looks promising for further research and development of this compound.
Synthesis Methods
Benzamide, N-adamantan-2-yl-4-amino- can be synthesized using a variety of methods, including the reaction of N-Adamantyl-4-nitrobenzoate with hydrazine hydrate, followed by reduction with sodium borohydride. Another method involves the reaction of N-Adamantyl-4-nitrobenzoate with ammonium formate, followed by reduction with palladium on carbon. Both methods have been shown to yield high-quality Benzamide, N-adamantan-2-yl-4-amino-.
properties
IUPAC Name |
N-(2-adamantyl)-4-aminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAACMLWJDIIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-adamantan-2-yl-4-amino- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)








![N-(2,2-Dimethylpropyl)-N-methyl-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2552242.png)